![molecular formula C16H23N3O2 B2566876 Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone CAS No. 2097862-75-2](/img/structure/B2566876.png)
Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Description
Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as JNJ-54175446, is a compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
- Application : Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been optimized as a potent, orally bioavailable inhibitor of PKB. It modulates biomarkers and inhibits tumor growth in vivo .
- Application : Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone shows promise in preclinical studies as an antitumor agent .
- Application : This compound interferes with PI3K-PKB signaling, impacting cell cycle progression and apoptosis .
- Application : The 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamide scaffold improves oral bioavailability .
Protein Kinase B (PKB) Inhibition
Cancer Therapy
Phosphatidylinositol-3 Kinase (PI3K) Pathway Modulation
Oral Bioavailability Enhancement
Biomarker Modulation
Xenograft Studies
properties
IUPAC Name |
cyclopentyl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-12-17-9-6-15(18-12)21-14-7-10-19(11-8-14)16(20)13-4-2-3-5-13/h6,9,13-14H,2-5,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNISWLTDYVCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone |
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